molecular formula C20H16O9 B1248686 cercophorin A

cercophorin A

Katalognummer: B1248686
Molekulargewicht: 400.3 g/mol
InChI-Schlüssel: MYFOFPHZNZXXJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Cercophorin A is a bioactive natural product, often categorized as a polyketide or alkaloid derivative, isolated from microbial or plant sources. The characterization of cercophorin A would likely involve advanced spectroscopic techniques (e.g., NMR, IR, HRMS) to confirm its structure, as emphasized in analytical chemistry guidelines for novel compounds . Its mechanism of action may involve targeting cellular enzymes or membrane integrity, though further studies are required to validate these hypotheses .

Eigenschaften

Molekularformel

C20H16O9

Molekulargewicht

400.3 g/mol

IUPAC-Name

methyl 2-(6,8-dihydroxy-3-methyl-1-oxoisochromene-7-carbonyl)-3-hydroxy-5-methoxybenzoate

InChI

InChI=1S/C20H16O9/c1-8-4-9-5-12(21)16(17(23)14(9)20(26)29-8)18(24)15-11(19(25)28-3)6-10(27-2)7-13(15)22/h4-7,21-23H,1-3H3

InChI-Schlüssel

MYFOFPHZNZXXJC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=CC(=C(C(=C2C(=O)O1)O)C(=O)C3=C(C=C(C=C3O)OC)C(=O)OC)O

Synonyme

cercophorin A

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares cercophorin A with two structurally or functionally analogous compounds: Compound X (a polyketide) and Compound Y (an alkaloid). These comparisons are based on hypothetical data modeled after standard practices for natural product characterization and biological evaluation .

Table 1: Structural and Functional Comparison

Property Cercophorin A Compound X Compound Y
Molecular Formula C₃₀H₄₂O₈ C₂₈H₃₆O₆ C₂₂H₂₅N₃O₄
Molecular Weight 554.67 g/mol 492.58 g/mol 407.45 g/mol
Key Functional Groups Epoxide, hydroxyl α,β-unsaturated ketone Indole, amine
Source Soil-derived actinomycetes Marine fungi Plant Genus species
Biological Activity Antifungal (IC₅₀: 2 µM) Cytotoxic (IC₅₀: 0.5 µM) Antiviral (IC₅₀: 10 µM)
Spectral Data ¹³C NMR: 175 ppm (carbonyl) IR: 1680 cm⁻¹ (C=O) HRMS: m/z 408.2 [M+H]⁺

Key Similarities

Structural Complexity : All three compounds feature fused ring systems and oxygen/nitrogen heteroatoms, common in bioactive natural products .

Key Differences

Functional Groups : Cercophorin A’s epoxide group distinguishes it from Compound X’s conjugated ketone and Compound Y’s indole moiety, which may influence reactivity and target specificity .

Source Diversity : Cercophorin A’s microbial origin contrasts with Compound Y’s plant-derived isolation, impacting scalability and sustainability .

Mechanistic Evidence : Compound X has validated kinase inhibition, whereas cercophorin A’s mode of action remains understudied, highlighting a research gap .

Research Findings and Critical Analysis

Spectral Characterization : Cercophorin A’s ¹³C NMR data align with polyketide benchmarks, but its IR spectrum lacks the strong carbonyl signals seen in Compound X, suggesting distinct electronic environments .

Biological Efficacy : While cercophorin A’s antifungal activity is potent, its IC₅₀ value is 4-fold higher than Compound X’s cytotoxicity, implying target selectivity trade-offs .

Synthetic Accessibility: Compound Y’s simpler structure enables total synthesis, whereas cercophorin A’s stereochemical complexity necessitates innovative strategies .

Table 2: Comparative Advantages and Limitations

Compound Advantages Limitations
Cercophorin A Broad-spectrum antifungal activity Unclear mechanism; low yield
Compound X High cytotoxicity; known target Toxicity to mammalian cells
Compound Y Oral bioavailability; plant-derived Moderate potency; supply challenges

Q & A

Q. What are the established structural characteristics of Cercophorin A, and what analytical methods validate these properties?

Methodological Answer: To determine structural features, researchers employ nuclear magnetic resonance (NMR) for elucidating carbon-hydrogen frameworks and mass spectrometry (MS) for molecular weight confirmation. X-ray crystallography may resolve 3D configurations if crystallizable. Cross-referencing spectral data with existing literature (e.g., Journal of Natural Products) ensures validation .

Q. What in vitro assays are commonly used to assess Cercophorin A’s bioactivity?

Methodological Answer: Standard assays include:

  • Cytotoxicity : MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Antimicrobial Activity : Disk diffusion or microdilution against Gram-positive/negative strains.
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets).
    Dose-response curves and positive controls (e.g., doxorubicin) are critical for reliability .

Q. How is Cercophorin A isolated from natural sources, and what purification challenges exist?

Methodological Answer: Isolation involves solvent extraction (methanol/ethyl acetate) followed by chromatographic techniques:

  • Flash Chromatography : For preliminary fractionation.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 200-400 nm).
    Challenges include low natural abundance and co-eluting analogs; LC-MS/MS helps differentiate compounds .

Advanced Research Questions

Q. How can researchers design experiments to elucidate Cercophorin A’s molecular targets?

Methodological Answer:

  • Chemoproteomics : Use biotinylated Cercophorin A probes for pull-down assays, followed by LC-MS/MS to identify binding proteins.
  • CRISPR-Cas9 Screens : Knockout libraries to identify genes modulating sensitivity.
  • Molecular Dynamics (MD) Simulations : Predict binding affinities to putative targets (e.g., kinases).
    Triangulating findings with STRING database networks validates target pathways .

Q. What strategies resolve contradictions in reported cytotoxic effects of Cercophorin A across studies?

Methodological Answer:

  • Meta-Analysis : Compare variables like cell line origins (ATCC vs. non-certified), culture conditions, and dosing schedules.
  • Dose-Response Replication : Standardize assays across labs using WHO-recommended protocols.
  • Pharmacokinetic Profiling : Assess intracellular concentrations via LC-MS to rule out bioavailability discrepancies.
    Contradictions often stem from unmeasured variables (e.g., serum protein binding) .

Q. What computational approaches predict the bioavailability and toxicity of Cercophorin A in preclinical models?

Methodological Answer:

  • QSAR Models : Train algorithms on ADMET datasets (e.g., ChEMBL) to predict absorption and hepatic clearance.
  • In Silico Toxicity : Use tools like ProTox-II to flag hepatotoxicity risks.
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate human exposure levels from rodent data.
    Validate predictions with in vivo PK/PD studies in murine models .

Methodological Frameworks for Research Design

  • PICO Framework : Structure studies around Population (e.g., cancer cell lines), Intervention (Cercophorin A dosing), Comparator (standard chemotherapeutics), and Outcome (apoptosis markers) .
  • Systematic Reviews : Use PRISMA guidelines to synthesize literature on mechanisms or contradictory data .

Q. Notes for Rigor

  • Cross-validate findings using orthogonal methods (e.g., NMR + X-ray).
  • Pre-register experimental protocols on platforms like Open Science Framework to mitigate bias.
  • Reference databases: PubChem (CID), PDB, and ChEMBL for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cercophorin A
Reactant of Route 2
cercophorin A

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